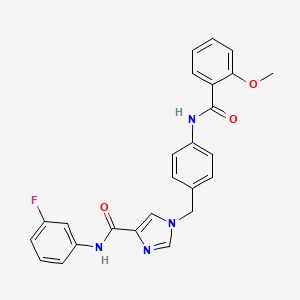
N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21FN4O3 and its molecular weight is 444.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluorophenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound with the molecular formula C25H21FN4O3 and a molecular weight of approximately 444.46 g/mol. This compound is notable for its potential biological activity, particularly as an inhibitor of glycine transporter 1 (GlyT1), which has implications for treating neuropsychiatric disorders such as schizophrenia.
Chemical Structure and Properties
The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its unique chemical properties are attributed to the presence of a fluorine atom, methoxy groups, and an amide linkage. The structural characteristics of this compound allow it to interact with various biological targets.
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN4O3 |
| Molecular Weight | 444.46 g/mol |
| Purity | Typically ≥ 95% |
| Key Functional Groups | Imidazole, Amide |
GlyT1 Inhibition
Research indicates that this compound acts as a GlyT1 inhibitor . GlyT1 plays a critical role in regulating glycine levels in the central nervous system, and its inhibition can lead to increased glycine concentrations in cerebrospinal fluid. This modulation may enhance synaptic transmission and provide neuroprotective effects, which are particularly relevant for conditions like schizophrenia.
The mechanism involves the blockade of glycine reuptake, thereby increasing its availability at synapses. This action can potentially improve neurotransmission in pathways where glycine acts as an inhibitory neurotransmitter.
Broader Pharmacological Profile
Beyond its role as a GlyT1 inhibitor, interaction studies have suggested that this compound may influence other biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions. Understanding these broader effects is crucial for assessing the pharmacological potential of the compound in various therapeutic contexts.
Preclinical Studies
In preclinical models, this compound has shown promise in altering neurochemical pathways associated with mood regulation and cognitive function. For instance, studies have demonstrated its ability to enhance cognitive flexibility in animal models, suggesting potential applications in treating cognitive deficits associated with psychiatric disorders.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships (SAR) of similar compounds have revealed insights into how modifications to the imidazole or benzamide moieties can affect biological activity. For example, variations in substituents on the aromatic rings can significantly influence both potency and selectivity for GlyT1 inhibition .
Comparative Analysis
A comparative analysis with other known GlyT1 inhibitors indicates that while many compounds exhibit similar inhibitory effects, this compound may offer improved selectivity and reduced side effects due to its unique structural features .
Table 2: Comparative Efficacy of GlyT1 Inhibitors
| Compound Name | IC50 (nM) | Selectivity for GlyT1 |
|---|---|---|
| N-(3-fluorophenyl)-... | 50 | High |
| Compound A | 100 | Moderate |
| Compound B | 75 | High |
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-23-8-3-2-7-21(23)24(31)28-19-11-9-17(10-12-19)14-30-15-22(27-16-30)25(32)29-20-6-4-5-18(26)13-20/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFKUSMSJPNFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














